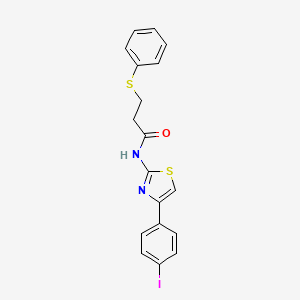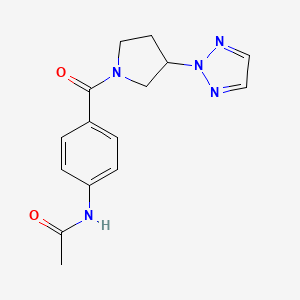
N-(4-(3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carbonyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carbonyl)phenyl)acetamide is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. These compounds are known for their versatile biological activities and are widely used in medicinal chemistry .
作用機序
Target of Action
It is known that triazole compounds, which include n-(4-(3-(2h-1,2,3-triazol-2-yl)pyrrolidine-1-carbonyl)phenyl)acetamide, are capable of binding in the biological system with a variety of enzymes and receptors .
Mode of Action
It is known that the reaction of triazole compounds occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond .
Biochemical Pathways
It is known that triazole compounds can interact with various biochemical pathways due to their ability to bind with different enzymes and receptors .
Pharmacokinetics
The pharmacokinetic properties of triazole compounds are generally well-studied, and these compounds are known to have good bioavailability .
Result of Action
It is known that some triazole hybrids have shown weak to high cytotoxic activities against certain tumor cell lines .
Action Environment
It is known that the activation barrier of some triazole compounds can be overcome under reaction conditions such as heating .
準備方法
The synthesis of N-(4-(3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carbonyl)phenyl)acetamide typically involves the following steps:
Formation of the triazole ring:
Introduction of the pyrrolidine ring: This step involves the reaction of the triazole derivative with a suitable pyrrolidine precursor under appropriate conditions.
Acetylation: The final step involves the acetylation of the phenyl group to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions .
化学反応の分析
N-(4-(3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carbonyl)phenyl)acetamide can undergo various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, particularly at the triazole ring, using reagents such as halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
N-(4-(3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carbonyl)phenyl)acetamide has a wide range of scientific research applications, including:
類似化合物との比較
N-(4-(3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carbonyl)phenyl)acetamide can be compared with other triazole derivatives, such as:
Fluconazole: An antifungal agent with a similar triazole ring structure.
Voriconazole: Another antifungal agent with enhanced activity and a similar triazole structure.
Trazodone: An antidepressant that also contains a triazole ring.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity .
特性
IUPAC Name |
N-[4-[3-(triazol-2-yl)pyrrolidine-1-carbonyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-11(21)18-13-4-2-12(3-5-13)15(22)19-9-6-14(10-19)20-16-7-8-17-20/h2-5,7-8,14H,6,9-10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPRFOCQWKFZIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(C2)N3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
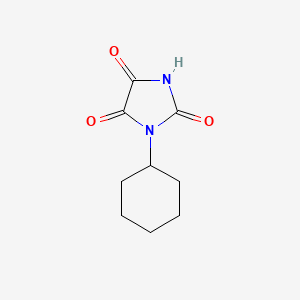
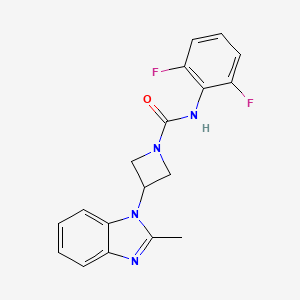
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2716963.png)
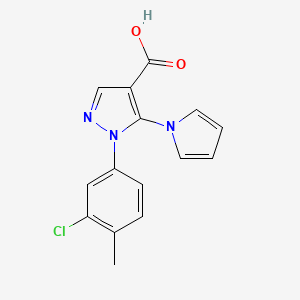
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2716965.png)
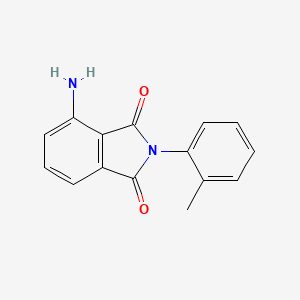
![2-(benzylsulfanyl)-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2716967.png)
![2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2716968.png)
![8-cyclopropyl-4-((2-hydroxyethyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2716970.png)
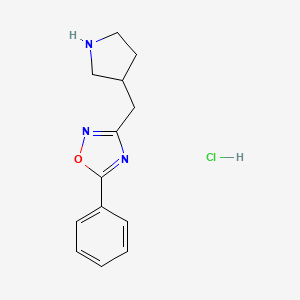
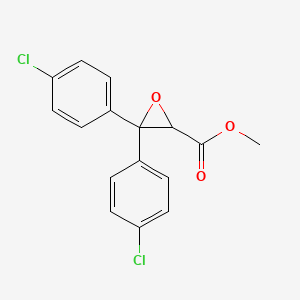
![2-chloro-N-{2-[4-(difluoromethoxy)phenyl]ethyl}pyridine-3-carboxamide](/img/structure/B2716976.png)
![2-Benzyl-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-4-carboxylic acid hydrochloride](/img/structure/B2716978.png)
